molecular formula C9H6BrF3O2 B7868926 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde

3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde

Cat. No.: B7868926
M. Wt: 283.04 g/mol
InChI Key: UITADXLAVXLIRQ-UHFFFAOYSA-N
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Description

3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde is an organic compound characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aldehyde functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde typically involves the following steps:

    Trifluoroethoxylation: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the brominated benzene derivative with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3).

    Formylation: The aldehyde group is introduced through a formylation reaction, often using the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or thiourea (NH2CSNH2) in an aqueous or alcoholic medium.

Major Products:

    Oxidation: 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzoic acid.

    Reduction: 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzyl alcohol.

    Substitution: 3-Amino-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde or 3-Mercapto-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde.

Scientific Research Applications

3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The bromine atom and aldehyde group allow for the formation of covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

  • 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-pyridine
  • 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-phenol
  • 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-aniline

Comparison: Compared to these similar compounds, 3-Bromo-2-(2,2,2-trifluoro-ethoxy)-benzaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and potential for forming various derivatives. The trifluoroethoxy group also enhances its stability and lipophilicity, making it a valuable compound for diverse applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential for various applications

Properties

IUPAC Name

3-bromo-2-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-2-6(4-14)8(7)15-5-9(11,12)13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITADXLAVXLIRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OCC(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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